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molecular formula C5H8F3NO2 B8724140 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid

3-Amino-4,4,4-trifluoro-3-methylbutanoic acid

Cat. No. B8724140
M. Wt: 171.12 g/mol
InChI Key: JXQZNGJGCYARFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05114461

Procedure details

A solution of 3-trifluoromethylcrotonic acid (10 g) and liquid ammonia (23 ml) in ammonium hydroxide (27 ml sd=0.88) was heated in a closed steel vessel at 148°-152° C. for 16 hours evaporation of the cooled solution gave 3-amino-3-trifluoromethylbutyric acid (10.2 g), as a viscous colourless oil. ##STR6##
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])/[C:3](/[CH3:8])=[CH:4]\[C:5]([OH:7])=[O:6].[NH3:11]>[OH-].[NH4+]>[NH2:11][C:3]([C:2]([F:10])([F:9])[F:1])([CH3:8])[CH2:4][C:5]([OH:7])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
FC(\C(=C/C(=O)O)\C)(F)F
Name
Quantity
23 mL
Type
reactant
Smiles
N
Name
Quantity
27 mL
Type
solvent
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporation of the cooled solution

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)O)(C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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